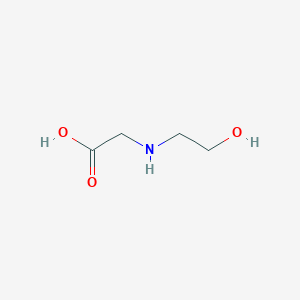

N-(2-Hydroxyethyl)glycine

Description

Properties

IUPAC Name |

2-(2-hydroxyethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c6-2-1-5-3-4(7)8/h5-6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUZISDNESEYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280191 | |

| Record name | N-(2-Hydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5835-28-9 | |

| Record name | N-(2-Hydroxyethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5835-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5835-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-hydroxyethyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY9LW4T62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of N-(2-Hydroxyethyl)glycine

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

N-(2-Hydroxyethyl)glycine is a valuable bifunctional molecule possessing both secondary amine and carboxylic acid moieties. As a structural analogue of the common amino acid glycine and a precursor to important chelating agents and biochemical buffers like Bicine (N,N-bis(2-hydroxyethyl)glycine), its efficient synthesis and rigorous characterization are of significant interest in medicinal chemistry and drug development. This guide provides a detailed examination of a high-yield synthetic pathway to this compound via reductive amination. Furthermore, it establishes a comprehensive, multi-technique analytical workflow to ensure the unambiguous confirmation of its chemical structure and purity. This document serves as a practical, field-proven resource for scientists requiring a reliable supply of this versatile chemical building block.

Introduction

This compound (CAS 5835-28-9) is an organic compound with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol [1][2]. Its structure incorporates a hydrophilic hydroxyethyl group attached to the nitrogen atom of glycine, imparting unique solubility and coordination properties. While it is a valuable carboxylic acid reagent in its own right, its primary significance often lies in its relationship to "Good's buffers," a class of zwitterionic compounds designed for biochemical applications[1]. Specifically, it is the immediate precursor to Bicine, a widely used buffer in low-temperature biochemical and enzymatic assays[3][4].

The synthesis of N-substituted glycine derivatives requires careful strategic planning to ensure selective mono-alkylation and avoid the formation of di-substituted byproducts. Likewise, the characterization of such a small, polar, and multifunctional molecule necessitates a suite of orthogonal analytical techniques to provide a self-validating system for structural verification and purity assessment. This guide addresses these challenges by presenting an expert-driven approach to both the synthesis and the subsequent analytical confirmation of this compound.

Part I: Synthesis of this compound

Section 1.1: Strategic Synthesis Design: A Tale of Two Pathways

The core challenge in synthesizing this compound is the selective formation of the C-N bond between the glycine backbone and the 2-hydroxyethyl group. Two principal retrosynthetic strategies are commonly considered:

-

Nucleophilic Substitution: This classic approach involves the reaction of glycine (or its ester) as a nucleophile with an electrophilic 2-carbon synthon, such as 2-chloroethanol. While feasible, this pathway presents a significant control challenge. The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a high propensity for a second alkylation event. This over-alkylation yields the undesired N,N-bis(2-hydroxyethyl)glycine (Bicine). Achieving high selectivity for the mono-substituted product requires careful control of stoichiometry and reaction conditions, often resulting in lower yields and complex purification procedures[5].

-

Reductive Amination: A more elegant and controlled strategy involves the reaction between a carbonyl compound and an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the target amine. For the synthesis of this compound, the reaction between glyoxylic acid and ethanolamine is ideal. This method is highly selective for the formation of the secondary amine and, when paired with a heterogeneous catalyst like palladium on carbon (Pd/C), offers a clean reaction profile with a straightforward workup. A reported yield for this pathway is an exceptional 97%, making it the superior choice for efficient and scalable production[6].

Given its high yield, selectivity, and operational simplicity, this guide will focus on the Reductive Amination pathway.

Section 1.2: Recommended Experimental Protocol: Reductive Amination

This protocol is adapted from a proven, high-yield procedure[6]. The causality for each step is explained to provide a deeper understanding of the process.

Reagents & Equipment:

-

Glyoxylic acid (149g, 2 mol)

-

Ethanolamine (122g, 2 mol)

-

10% Palladium on carbon (Pd/C) catalyst (8g)

-

Deionized water (2000 mL)

-

Ethanol (for recrystallization)

-

3L reaction vessel with mechanical stirrer and heating mantle

-

Hydrogen gas source (balloon or cylinder with regulator)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Step-by-Step Methodology:

-

Initial Setup: To the 3L reaction vessel equipped with a stirrer, add deionized water (2000 mL).

-

Reactant Addition: Sequentially add glyoxylic acid (149g) and ethanolamine (122g) to the water with stirring. The initial reaction forms the imine intermediate in the aqueous solution.

-

Catalyst Introduction: Carefully add the 10% Pd/C catalyst (8g) to the reaction mixture.

-

Hydrogenation: Seal the vessel and flush with hydrogen gas. Heat the mixture to 40°C. Maintain a positive pressure of hydrogen (an atmospheric pressure balloon is sufficient) and stir vigorously for 24 hours. Causality: At this temperature, the heterogeneous catalyst efficiently reduces the C=N double bond of the imine intermediate to the C-N single bond of the target secondary amine.

-

Reaction Completion & Catalyst Removal: After 24 hours, cool the reaction mixture to room temperature. The solid Pd/C catalyst can now be removed by filtration. The catalyst is insoluble and can be easily separated from the aqueous solution containing the product.

-

Product Isolation: Concentrate the filtrate to dryness using a rotary evaporator. This removes the water, leaving the crude solid product.

-

Purification: Recrystallize the solid residue from ethanol to yield pure this compound. Causality: Recrystallization is an effective method to remove any minor impurities, as the solubility of the product and impurities will differ in the chosen solvent system.

Expected Outcome: This procedure is reported to yield approximately 230g (97%) of pure this compound as a white solid[6].

Section 1.3: Synthetic Workflow Diagram

The following diagram illustrates the reductive amination pathway for synthesizing this compound.

Caption: Reductive Amination Synthesis Pathway.

Part II: Comprehensive Characterization

A single analytical technique is insufficient to confirm the identity and purity of a synthesized compound. A robust, self-validating characterization cascade employing orthogonal methods is essential.

Section 2.1: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

-

Protocol for Sample Preparation: Dissolve ~10-20 mg of the synthesized solid in ~0.6 mL of deuterium oxide (D₂O). D₂O is the solvent of choice as it solubilizes the polar analyte and avoids a large interfering solvent signal in the ¹H NMR spectrum[7].

-

Expected Spectral Data:

| ¹H NMR (D₂O) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Proton a | ~3.85 | Triplet | 2H | -CH₂-OH |

| Proton b | ~3.30 | Triplet | 2H | -N-CH₂- |

| Proton c | ~3.60 | Singlet | 2H | -N-CH₂-COOH |

| ¹³C NMR (D₂O) | Expected Chemical Shift (ppm) | Assignment |

| Carbon 1 | ~175 | C=O (Carboxylic Acid) |

| Carbon 2 | ~58 | -CH₂-OH |

| Carbon 3 | ~52 | -N-CH₂- |

| Carbon 4 | ~50 | -N-CH₂-COOH |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Protocol for Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk[2].

-

Expected Characteristic Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol & Acid) | 3500 - 3200 | Broad |

| N-H Stretch (Secondary Amine Salt) | 3200 - 2800 | Broad |

| C=O Stretch (Carboxylic Acid) | ~1730 | Strong, Sharp |

| C-O Stretch (Alcohol) | ~1050 | Strong |

Mass Spectrometry (MS) MS provides the exact molecular weight and can confirm the elemental composition.

-

Protocol for Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., water/methanol) for analysis by Electrospray Ionization (ESI).

-

Expected Data: The calculated exact mass of this compound (C₄H₉NO₃) is 119.05824 Da[2].

-

Positive Ion Mode (ESI+): Expect a prominent peak at m/z ≈ 120.0655 for the protonated molecule [M+H]⁺.

-

Negative Ion Mode (ESI-): Expect a prominent peak at m/z ≈ 118.0509 for the deprotonated molecule [M-H]⁻.

-

Section 2.2: Chromatographic Analysis for Purity Assessment

Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or impurities, thereby allowing for accurate purity determination.

-

Thin-Layer Chromatography (TLC): A rapid and inexpensive method for monitoring reaction progress. A polar stationary phase (e.g., silica gel) with a polar mobile phase (e.g., a mixture of dichloromethane, methanol, and ammonium hydroxide) can be used. The spots can be visualized using a suitable stain like ninhydrin.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. For a polar, non-chromophoric compound like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a suitable choice.

-

Example HPLC Method:

-

Column: HILIC, e.g., silica-based with amide functionalization.

-

Mobile Phase: Acetonitrile/water gradient.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the analyte lacks a strong UV chromophore.

-

-

Data Interpretation: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

-

Section 2.3: Physicochemical Properties

A summary of the key physical and chemical properties provides a final check against established data.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₃ | [1][8] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [8] |

| Melting Point | 163-170 °C | [8] |

| CAS Number | 5835-28-9 | [1][8] |

Section 2.4: Characterization Workflow Diagram

This diagram outlines the logical flow for the comprehensive characterization of the synthesized product.

Caption: Comprehensive Characterization Workflow.

Conclusion

This technical guide has detailed a robust and high-yield synthesis of this compound via reductive amination, a method superior in selectivity and efficiency to nucleophilic substitution routes. Furthermore, it has established a comprehensive characterization cascade, leveraging NMR, IR, and mass spectrometry, alongside chromatographic techniques, to create a self-validating system for confirming the product's identity and purity. By explaining the causality behind methodological choices, this guide equips researchers, scientists, and drug development professionals with the necessary expertise to confidently produce and validate high-quality this compound for their research and development needs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8761, Bicine. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225935, this compound. [Link]

-

ChemBK. N,N-Bis(2-hydroxyethyl)glycine. [Link]

-

mzCloud. Bicine. [Link]

-

SpectraBase. This compound. [Link]

-

Wikipedia. Bicine. [Link]

- Google Patents. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C4H9NO3 | CID 225935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino acid and N, N-two (2-hydroxyethyl) amino acid derivatives - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound | 5835-28-9 [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-((2-Hydroxyethyl)amino)acetic Acid

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 2-((2-hydroxyethyl)amino)acetic acid (CAS: 5835-28-9), also known as N-(2-hydroxyethyl)glycine. This molecule possesses a unique combination of a secondary amine, a carboxylic acid, and a primary alcohol functional group, rendering it a zwitterionic and highly hydrophilic compound. This document details its chemical identity, structural features, and key properties including acidity, solubility, and spectroscopic characteristics. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of its pKa and aqueous solubility, designed to ensure reproducibility and scientific integrity. This guide is intended for researchers, chemists, and drug development professionals who utilize or seek to characterize this versatile chemical intermediate.

Introduction: Chemical Identity and Significance

Nomenclature and Chemical Identifiers

2-((2-Hydroxyethyl)amino)acetic acid is a derivative of the amino acid glycine. Its unambiguous identification is critical for regulatory compliance and scientific accuracy.

-

IUPAC Name: 2-(2-hydroxyethylamino)acetic acid[1]

Molecular Structure

The structure of this compound features three key functional groups that dictate its chemical behavior:

-

Carboxylic Acid (-COOH): An acidic group that can donate a proton.

-

Secondary Amine (-NH-): A basic group that can accept a proton.

-

Primary Alcohol (-OH): A polar group that contributes to high water solubility and can participate in hydrogen bonding.

In the solid state and in aqueous solutions near neutral pH, the molecule exists predominantly as a zwitterion, with a protonated ammonium group (-NH₂⁺-) and a deprotonated carboxylate group (-COO⁻).

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for applications ranging from reaction chemistry to formulation development.

| Property | Value / Description | Source(s) |

| Physical State | White to off-white solid | [2] |

| Melting Point | 163-170 °C | [2] |

| Aqueous Solubility | Soluble in water; slightly soluble in aqueous base. | [2] |

| pKa₁ (Carboxylic Acid) | Not available in literature; requires experimental determination (see Protocol 3.1). Expected range: 2-3. | |

| pKa₂ (Ammonium) | Not available in literature; requires experimental determination (see Protocol 3.1). Expected range: 9-10. |

Acidity and Basicity: The Zwitterionic Nature

As an amino acid derivative, this compound is an amphoteric compound with two distinct ionization constants, pKa₁ and pKa₂.

-

pKa₁: Corresponds to the dissociation of the carboxylic acid proton. Based on analogous structures like glycine (pKa₁ ≈ 2.3), this value is expected to be in the highly acidic range. Below this pH, the molecule carries a net positive charge.

-

pKa₂: Corresponds to the dissociation of the proton from the secondary ammonium group. This value is anticipated to be in the basic range (typically 9-10 for similar secondary amines). Above this pH, the molecule carries a net negative charge.

The isoelectric point (pI), where the molecule has a net-zero charge, can be calculated as (pKa₁ + pKa₂)/2. The precise determination of these pKa values is paramount for its use in pH-sensitive applications and is detailed in Protocol 3.1.

Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for the molecule's structure.

-

Infrared (IR) Spectroscopy: The FTIR spectrum is characterized by several key absorption bands. A very broad trough, typical for the O-H stretch of a hydrogen-bonded carboxylic acid, is expected from approximately 2500-3300 cm⁻¹. The primary alcohol O-H stretch appears as a broad band around 3300-3500 cm⁻¹. A strong, sharp peak for the C=O (carbonyl) stretch of the carboxylic acid is anticipated around 1700-1730 cm⁻¹. The N-H stretch of the secondary amine is typically observed in the 3300-3500 cm⁻¹ region, though it may be obscured by the broad O-H bands.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show four primary signals in a deuterated solvent like D₂O:

-

A triplet corresponding to the two protons of the -CH₂-OH group.

-

A triplet corresponding to the two protons of the -CH₂-NH- group.

-

A singlet for the two protons of the glycine backbone (-NH-CH₂-COOH).

-

The acidic (COOH), amine (NH), and alcohol (OH) protons are exchangeable and may appear as broad signals or be exchanged with the deuterium in D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four unique carbon atoms in the structure.[1]

-

Experimental Characterization Protocols

The following protocols are presented as self-validating systems for the determination of core physicochemical properties.

Protocol for pKa Determination via Potentiometric Titration

Principle of the Method: This method determines the pKa values by monitoring the change in pH of a solution of the analyte upon the incremental addition of a strong base. The pKa values correspond to the pH at the mid-points of the buffer regions on the resulting titration curve.[4][5][6] This is the gold-standard method for accurately determining ionization constants.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stir bar.

-

Initial Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to the solution until the pH is below 2.0. This ensures that both the carboxyl and amine groups are fully protonated at the start of the titration.

-

Titration: Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.1 mL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH is above 11 to ensure both equivalence points are passed.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the first and second equivalence points from the steepest parts of the curve (or by using the first derivative plot, d(pH)/dV).

-

The volume of NaOH required to reach the first equivalence point corresponds to the neutralization of the carboxylic acid. The pH at half this volume is pKa₁.

-

The volume of NaOH added between the first and second equivalence points corresponds to the neutralization of the ammonium group. The pH at the midpoint of this volume range is pKa₂.

-

Protocol for Aqueous Solubility Assessment (Shake-Flask Method)

Principle of the Method: Based on the OECD Guideline 105, the shake-flask method is a robust technique for determining the water solubility of a substance.[7] It involves agitating an excess amount of the solid with water at a constant temperature until equilibrium is achieved. The concentration of the substance in the saturated aqueous solution is then measured, representing its solubility.[8][9]

Methodology:

-

System Preparation: To each of three separate glass flasks with stoppers, add an amount of this compound that is substantially more than required to achieve saturation (e.g., 500 mg).

-

Addition of Solvent: Add a precise volume of deionized water (e.g., 25 mL) to each flask.

-

Equilibration: Place the flasks in a constant temperature water bath or shaker (e.g., 25 °C ± 0.5 °C) and agitate for a prolonged period. A preliminary test can determine the time to reach equilibrium, but 24-48 hours is typical.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand at the constant temperature to let the undissolved solid settle. For fine suspensions, centrifugation at the same temperature is required to separate the solid and aqueous phases.

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from the clear, supernatant aqueous phase from each flask.

-

Determine the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS, or a quantitative NMR technique).

-

-

Calculation: The average concentration from the three replicate flasks is reported as the water solubility at the specified temperature. The results should be consistent to confirm equilibrium was reached.

Chemical Behavior and Stability

Ionization States as a Function of pH

The protonation state of this compound is entirely dependent on the solution pH, which directly influences its charge, solubility, and reactivity. The relationship between the dominant species at different pH ranges is illustrated below.

Caption: pH-dependent equilibrium of this compound.

Stability and Degradation

This compound is generally a stable compound under standard laboratory conditions. However, like other amino acids, it may be susceptible to degradation under harsh conditions such as high temperatures or in the presence of strong oxidizing agents. The secondary amine functionality could also be susceptible to nitrosation in the presence of nitrous acid. It is recommended to store the material in a dry, cool environment, sealed from moisture and air.[2]

Safety and Handling

According to GHS classification data, this compound presents moderate hazards.[1] Users should adhere to standard laboratory safety protocols.

-

Hazard Statements:

-

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a bifunctional molecule whose physicochemical properties are governed by its amino, carboxyl, and hydroxyl groups. Its high water solubility and zwitterionic character make it a valuable compound in various scientific contexts. While key properties like melting point and molecular structure are well-defined, the definitive determination of its pKa values requires the application of precise experimental methods, such as the potentiometric titration protocol detailed herein. This guide provides the foundational data and robust methodologies necessary for the confident application and further investigation of this compound by the scientific community.

References

- 1. This compound | C4H9NO3 | CID 225935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5835-28-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. filab.fr [filab.fr]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. api.kreatis.eu [api.kreatis.eu]

An In-Depth Technical Guide to N-(2-Hydroxyethyl)glycine (CAS 5835-28-9): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Hydroxyethyl)glycine, identified by CAS number 5835-28-9, is a functionalized amino acid derivative with significant potential as a chemical intermediate and building block in various scientific domains. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a detailed laboratory-scale synthesis protocol, and an exploration of its current and potential applications. A critical aspect of this document is the clear structural and functional distinction from its well-known chemical cousin, Bicine (N,N-bis(2-hydroxyethyl)glycine), to prevent common misconceptions in its application. Safety, handling, and analytical characterization methodologies are also discussed to provide a holistic resource for professionals in research and development.

Core Chemical Identity and Properties

This compound is a secondary amine-containing carboxylic acid. Its structure incorporates both a hydrophilic alcohol and a zwitterionic amino acid moiety, rendering it highly water-soluble and reactive. These features make it a versatile starting material for further chemical modification.

Table 1: Chemical Identifiers and Core Properties of this compound

| Identifier | Value | Source |

| CAS Number | 5835-28-9 | [1][2][3] |

| Molecular Formula | C₄H₉NO₃ | [1][2][4] |

| Molecular Weight | 119.12 g/mol | [1][2][4] |

| IUPAC Name | 2-(2-hydroxyethylamino)acetic acid | [1] |

| Common Synonyms | Petalonine, N-(Hydroxyethyl)glycine, N-carboxymethylamino-2-ethanol | [1][3] |

| Appearance | White to Off-White Solid | [3] |

Critical Distinction: this compound vs. Bicine

A frequent point of confusion in literature and supplier catalogs is the distinction between this compound and N,N-bis(2-hydroxyethyl)glycine, commonly known as Bicine. The latter is a well-established "Good's buffer" used extensively in biochemistry.[5][6] The structural difference—a single hydroxyethyl group in our topic compound versus two in Bicine—fundamentally alters its properties. This compound possesses a secondary amine, making it a valuable precursor for N-substitution reactions, whereas Bicine's tertiary amine is less reactive in this context. This structural variance also impacts buffering capacity and metal-chelating abilities.

Figure 1: Structural comparison highlighting the key difference between this compound and Bicine.

Detailed Physicochemical Data

The molecule's functionality dictates its behavior in various systems. Its high polarity, conferred by the hydroxyl, amine, and carboxylic acid groups, is a defining characteristic.

Table 2: Physicochemical Properties

| Property | Value | Significance for Researchers |

| Melting Point | 163-170 °C | [3] |

| Solubility | Soluble in water and aqueous bases. | [3] |

| Topological Polar Surface Area (TPSA) | 73.7 Ų | [7] |

| XLogP3-AA | -3.6 | [1] |

| Storage Temperature | Sealed in dry, store in freezer (-20°C). | [3] |

Synthesis and Manufacturing

The primary synthesis route for this compound is through the reductive amination of glyoxylic acid with ethanolamine. This method is efficient and scalable, utilizing a palladium-on-carbon catalyst for hydrogenation.

Figure 2: Workflow for the synthesis of this compound via reductive amination.

Protocol 1: Laboratory-Scale Synthesis via Reductive Amination

This protocol is adapted from established chemical synthesis methodologies.[4] The rationale for each step is provided to ensure experimental integrity and reproducibility.

Materials:

-

Glyoxylic acid (149g, 2 mol)

-

Ethanolamine (122g, 2 mol)

-

10% Palladium on Carbon (Pd/C) catalyst (8g)

-

Deionized water (2000 mL)

-

Ethanol

-

Hydrogen gas source

-

Stirred reaction vessel (single-mouth bottle or equivalent)

-

Heating mantle and temperature controller

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Vessel Charging: To a single-mouth bottle equipped with a magnetic stirrer, add 2000 mL of deionized water.

-

Reagent Addition: Sequentially add glyoxylic acid (149g) and ethanolamine (122g). Stir until fully dissolved. The initial reaction forms a Schiff base (iminium ion) intermediate in situ, which is the substrate for the reduction.

-

Catalyst Introduction: Carefully add the palladium on carbon composite (8g). The catalyst must be handled with care as dry Pd/C can be pyrophoric. Wetting it slightly before addition is a common safety practice.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Heat the mixture to 40°C. Maintain the reaction under atmospheric pressure of hydrogen with continuous stirring for 24 hours. The palladium surface catalyzes the addition of hydrogen across the C=N bond of the intermediate, reducing it to the secondary amine product.

-

Cooling and Filtration: After 24 hours, stop the heating and hydrogen supply. Allow the mixture to cool to room temperature. Filter the reaction mixture to remove the palladium catalyst. The catalyst can be recovered for potential reuse, though its activity may decrease.

-

Solvent Removal: Concentrate the filtrate to dryness using a rotary evaporator. This step removes the water solvent to yield the crude product.

-

Purification: Recrystallize the resulting solid from ethanol. This step is crucial for removing unreacted starting materials and any side products, yielding the purified this compound. A yield of approximately 97% has been reported for this method.[4]

Applications and Future Research Directions

While not as widely used as Bicine, this compound serves as a specialized reagent and holds potential in several areas of drug development and materials science.

-

Chemical Reagent: It is primarily classified and used as a carboxylic acid reagent and a versatile chemical intermediate.[2] Its bifunctional nature allows it to be a linker between two different molecular entities.

-

Prodrug and Bioconjugation: The secondary amine and carboxylic acid groups are ideal handles for conjugation chemistry. Drawing a parallel from the use of Bicine as a linker in polymer-conjugated prodrugs, this compound offers a similar scaffold.[8] It can be used to attach polymers like PEG to small molecule drugs, potentially improving their solubility and pharmacokinetic profiles. The secondary amine provides a reactive site that is absent in the final Bicine structure.

-

Natural Product Research: this compound, under the synonym Petalonine, has been identified in the marine alga Petalonia fascia.[1] Its natural occurrence suggests a potential biological role that is yet to be explored, opening avenues for natural product synthesis and bioactivity screening.

Analytical Characterization Workflow

Ensuring the identity and purity of this compound is paramount for its application in research and development. A multi-step analytical workflow is standard.

Figure 3: Standard analytical workflow for the quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound (119.12 Da), confirming its elemental composition.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups, such as the O-H stretch from the alcohol and carboxylic acid, the N-H bend from the secondary amine, and the C=O stretch from the carboxyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound, separating it from any residual starting materials or byproducts.

Safety, Handling, and Storage

This compound requires careful handling due to its potential irritant and toxic properties.

Table 3: GHS Hazard Classification and Precautionary Statements

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][3] |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. If dust is generated, use respiratory protection.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place. For long-term storage, freezing at -20°C is recommended to maintain integrity.[3]

Conclusion

This compound (CAS 5835-28-9) is a valuable and versatile chemical building block whose potential is often overshadowed by its more famous relative, Bicine. By understanding its unique chemical properties, reliable synthesis methods, and potential applications—particularly as a linker in bioconjugation—researchers can leverage this compound for innovative solutions in drug delivery, materials science, and synthetic chemistry. Adherence to proper analytical characterization and safety protocols is essential for its effective and safe utilization in the laboratory.

References

-

This compound | C4H9NO3 | CID 225935. PubChem, National Institutes of Health. [Link]

-

Bicine | C6H13NO4 | CID 8761. PubChem, National Institutes of Health. [Link]

-

N,N-Di(2-hydroxyethyl)-glycine. ChemBK. [Link]

-

BICINE, N,N-Bis(2-hydroxyethyl)glycine. MySkinRecipes. [Link]

-

Bicine (N, N-Bis(2-Hydroxyethyl)Glycine). AvansBio. [Link]

- N,N-BIS-(2-HYDROXYETHYL) GLYCINE AMIDE AS LINKER IN POLYMER CONJUGATED PRODRUGS.

Sources

- 1. This compound | C4H9NO3 | CID 225935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 5835-28-9 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BICINE, N,N-Bis(2-hydroxyethyl)glycine [myskinrecipes.com]

- 7. 5835-28-9 | N-(2-Hydroxyethyl)-Gly-OH | Carboxylic Acids | Ambeed.com [ambeed.com]

- 8. N,N-BIS-(2-HYDROXYETHYL) GLYCINE AMIDE AS LINKER IN POLYMER CONJUGATED PRODRUGS - Patent 1909845 [data.epo.org]

The Enigmatic Presence of N-(2-Hydroxyethyl)glycine in the Natural World: A Technical Guide for Researchers

Abstract

N-(2-Hydroxyethyl)glycine, a structurally simple N-substituted amino acid, presents a compelling enigma in the field of natural product chemistry. While its synthetic applications are understood, its natural occurrence, biosynthetic origins, and physiological significance remain largely uncharted territories. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, addressing its known natural sources, plausible biosynthetic pathways, robust analytical methodologies for its detection and quantification, and a forward-looking perspective on its potential biological roles. This document is intended to serve as a foundational resource for researchers in natural product chemistry, metabolomics, and drug discovery, aiming to stimulate further investigation into this intriguing molecule.

Introduction: Unveiling a Molecule of Interest

This compound (CAS 5835-28-9), also known as petalonine, is a derivative of the amino acid glycine, featuring a hydroxyethyl group attached to the alpha-amino nitrogen.[1][2] Its chemical structure imparts unique properties, including increased polarity and potential for diverse chemical interactions compared to its parent molecule, glycine. While commercially available and utilized as a carboxylic acid reagent in organic synthesis, its presence in the natural world has been sparsely documented, sparking curiosity about its metabolic origins and ecological or physiological functions.[2][3]

This guide will navigate the limited yet significant data available on this compound, offering a structured exploration for the scientific community. By synthesizing existing literature and proposing logical next steps, we aim to provide a framework for future research endeavors.

Known Natural Occurrence: A Marine Algal Metabolite

To date, the only confirmed natural source of this compound is the marine brown alga, Petalonia fascia.[1] This discovery positions the compound as a secondary metabolite within the marine biosphere, a rich and diverse source of novel chemical entities. The concentration and distribution of this compound within Petalonia fascia have not been extensively reported, representing a significant knowledge gap.

The exclusive identification in a marine alga raises several pertinent questions:

-

Is this compound specific to Petalonia fascia, or is it more broadly distributed among marine algae and other marine organisms?

-

What are the environmental or physiological triggers for its production?

-

Does it play a role in the alga's defense mechanisms, stress response, or symbiotic interactions?

Answering these questions will require targeted metabolomic screening of a wider range of marine flora and fauna.

Biosynthesis: A Realm of Hypothesis

The biosynthetic pathway for this compound has not been elucidated. However, based on fundamental biochemical principles, several plausible enzymatic reactions can be hypothesized. The core challenge lies in the formation of the N-hydroxyethyl bond.

Hypothetical Biosynthetic Pathways

Two primary hypothetical pathways are proposed:

Pathway A: Reductive Amination

This pathway involves the condensation of glyoxylic acid with ethanolamine, followed by a reduction step. This is analogous to the chemical synthesis of this compound.[3] An aminotransferase or a similar enzyme could catalyze the initial formation of a Schiff base, which is then reduced by a reductase, likely utilizing NADH or NADPH as a cofactor.

Pathway B: Ethylene Oxide Addition

A more direct, albeit potentially more toxic, route could involve the enzymatic addition of ethylene oxide to the amino group of glycine. Ethylene oxide is a known reactive epoxide, and while highly reactive, enzymatic control could channel its reactivity towards a specific substrate like glycine. This mechanism would require a specialized enzyme capable of handling and directing the reaction of this volatile and reactive precursor.

Diagram 1: Hypothetical Biosynthetic Pathways of this compound

Caption: Hypothetical enzymatic routes to this compound.

Analytical Methodologies: Detection and Quantification

The robust detection and accurate quantification of this compound in complex biological matrices are paramount for advancing our understanding of this molecule. Given its polar nature, chromatographic techniques coupled with mass spectrometry are the methods of choice.

Sample Preparation

A generalized protocol for the extraction of this compound from algal tissues is outlined below.

Experimental Protocol: Extraction from Biological Tissues

-

Harvest and Homogenize: Harvest fresh or frozen tissue (e.g., 100 mg) and immediately homogenize in a cold solvent mixture, such as 80% methanol, to quench metabolic activity.

-

Extraction: Vortex the homogenate vigorously for 10 minutes and then sonicate for 15 minutes in an ice bath.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for chromatographic analysis, such as 50% methanol or the initial mobile phase.

Chromatographic Separation and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the ideal platform for the analysis of this compound.

Table 1: Recommended HPLC-MS Parameters

| Parameter | Recommendation | Rationale |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 with an ion-pairing agent | HILIC is well-suited for retaining and separating polar compounds like amino acids.[4][5] Reversed-phase chromatography can be effective with the addition of an ion-pairing reagent to improve retention.[6] |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., ammonium formate or formic acid) | Provides good separation and is compatible with mass spectrometry. |

| Detection | Electrospray Ionization (ESI) in positive ion mode | The amino group of this compound is readily protonated, making positive ion mode ESI highly sensitive. |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) | A triple quadrupole allows for highly selective and sensitive quantification using Selected Reaction Monitoring (SRM). High-resolution MS provides accurate mass measurements for confident identification.[7] |

Sources

- 1. This compound | C4H9NO3 | CID 225935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. imtakt.com [imtakt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of N-(2-Hydroxyethyl)glycine: A Technical Guide to the Application and Nuances of Bicine Buffer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Hydroxyethyl)glycine, almost universally known in the scientific community as Bicine, is a zwitterionic buffering agent whose biological significance is defined by its widespread utility in life sciences research. As one of the original "Good's Buffers," Bicine offers excellent pH control in the physiologically relevant range of 7.6 to 9.0, minimal interference with biological processes, and high solubility.[1][2] Its primary role is not that of an endogenous metabolite but as a critical component in experimental systems, ensuring the stability and functionality of proteins and enzymes. This guide provides an in-depth analysis of Bicine's chemical properties, explores its core applications in protein crystallography, electrophoresis, and enzyme kinetics, and critically examines its significant, often overlooked, interactions with metal ions. We will provide field-proven protocols and a discussion of its emerging roles, offering researchers the authoritative grounding needed to leverage this versatile buffer effectively and avoid common experimental artifacts.

Introduction: Chemical Identity and Properties of Bicine

The compound this compound can be ambiguous. The IUPAC name refers to a glycine molecule with a single hydroxyethyl group. However, the vast majority of scientific literature and commercial products refer to N,N-bis(2-hydroxyethyl)glycine when discussing biological applications.[3][4][5] This guide will focus on the latter, the widely used buffer known as Bicine.

Bicine (CAS: 150-25-4) is a derivative of the amino acid glycine, featuring two hydroxyethyl substituents on the nitrogen atom.[6] This structure confers a zwitterionic nature, meaning it possesses both a positive and a negative charge, which is fundamental to its buffering capacity.[1][7] It was developed by Dr. Norman Good and his colleagues to meet the demand for buffers that are more compatible with biological systems than traditional options like phosphate or Tris.[2]

Physicochemical Properties

The utility of Bicine in a laboratory setting is dictated by its chemical and physical characteristics. Its pKa of 8.35 at 20°C makes it an excellent choice for experiments requiring a stable, slightly alkaline environment.[5]

| Property | Value | Source(s) |

| IUPAC Name | [Bis(2-hydroxyethyl)amino]acetic acid | [5] |

| Common Name | Bicine | [1][5] |

| CAS Number | 150-25-4 | [1][2] |

| Molecular Formula | C₆H₁₃NO₄ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| pKa (at 20°C) | 8.35 | [5] |

| Useful pH Range | 7.6 – 9.0 | [2][8][9] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | High (1.1 M at 0°C) | [2] |

Chemical Structure and Zwitterionic State

The diagram below illustrates the chemical structure of Bicine and its equilibrium in solution, which enables its buffering action. The tertiary amine can be protonated, and the carboxylic acid group can be deprotonated, allowing it to neutralize both added acid and base.

Caption: Chemical structure of Bicine and its predominant zwitterionic form.

Core Biological Significance: A Versatile Zwitterionic Buffer

The primary significance of Bicine lies in its role as a synthetic buffer that creates stable, predictable environments for biological experiments.[10][11] Its molecular structure was specifically designed to be inert in most biological systems, preventing the unwanted side reactions common with more traditional buffers.

Mechanism of Buffering Action

Bicine's buffering capacity stems from the protonation and deprotonation of its tertiary amine group. Within its effective pH range (7.6-9.0), the Bicine molecule exists as a mixture of its protonated (conjugate acid) and deprotonated (conjugate base) forms. When a strong acid (H⁺) is introduced, the deprotonated amine accepts a proton. Conversely, when a strong base (OH⁻) is added, the protonated amine donates its proton, forming water. This equilibrium effectively "absorbs" pH fluctuations.[7][12]

Caption: The buffering equilibrium of Bicine in solution.

Key Applications in Life Science Research

Bicine's properties make it a buffer of choice across numerous disciplines, from fundamental biochemistry to applied diagnostics.

Protein Science

-

Protein Crystallization: Achieving high-resolution protein structures via X-ray crystallography is critically dependent on growing well-ordered crystals.[13] pH is a profound variable in this process, influencing the protein's surface charge and solubility.[14] Bicine is frequently used in crystallization screens and optimization because it provides robust pH stability within a range where many proteins are optimally soluble and stable, promoting the formation of quality crystals.[1][2][15][16] Buffer choice can be specific to the protein, and screening various buffers like Bicine is a key step to success.[14][17]

-

Enzyme Kinetics: The catalytic activity of enzymes is highly sensitive to pH.[12] Accurate measurement of enzyme kinetics requires a buffer that can maintain a constant pH throughout the reaction. Bicine is widely used for assays of enzymes active in the slightly alkaline range, ensuring that observed changes in reaction rate are due to the experimental variables, not pH drift.[2][9][11] It is particularly useful in low-temperature biochemical studies, where it maintains consistent pH control.[1]

-

Chromatography: In techniques like ion-exchange chromatography, maintaining a specific pH is essential for controlling the charge of proteins and facilitating their separation.[1] Bicine's consistent buffering capacity helps ensure reproducible and efficient purification of target proteins.[2][9]

Electrophoresis

While Tris-glycine is the standard buffer system for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), Bicine-based systems have proven superior for specific applications. A novel Bicine-based running buffer system was developed for the analysis of membrane proteins, which are often difficult to resolve.[18] This system resulted in a 151% increase in protein spot count compared to the standard Laemmli protocol, providing significantly enhanced resolution and representation of membrane proteins.[18]

Caption: Workflow for high-resolution membrane protein SDS-PAGE using Bicine.

Other Research Applications

-

Cell and Tissue Culture: Bicine is used as a buffering agent in some tissue culture applications to maintain stable pH.[8]

-

Diagnostic Assays: It serves as a buffer in specific clinical chemistry assays, such as the colorimetric determination of serum guanine deaminase, where it provides the optimal pH for the enzymatic reaction.[6][11][16]

Critical Consideration: Bicine and Metal Ion Interactions

A crucial aspect of Bicine that is often underappreciated is its ability to chelate metal ions.[19] The molecule's two hydroxyl groups and carboxyl group can form stable complexes with divalent cations like Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺.[20][21]

This property is a double-edged sword:

-

Advantageous Sequestration: In other contexts, this chelating ability is beneficial. It can prevent unwanted metal-catalyzed reactions, such as oxidation, thereby increasing the stability of samples or reagents.[11]

Caption: Schematic of Bicine forming a coordination complex with a metal ion.

Beyond the Bench: Other Biological and Environmental Roles

While primarily a laboratory tool, research has highlighted other contexts where Bicine interacts with biological systems.

-

Influence on Protein Aggregation: One study found that Bicine can promote the rapid formation of β-sheet-rich amyloid-β fibrils, the peptides associated with Alzheimer's disease.[22] This underscores the importance of recognizing that even "inert" buffers can have unintended effects on the biological molecules under study.

-

Environmental Applications: The strong chelating properties of Bicine have been harnessed for soil remediation.[20] It can effectively elute toxic heavy metals like copper, cadmium, and lead from contaminated soil by forming stable, soluble chelates. A key advantage is its selectivity; it does not significantly chelate calcium and magnesium, thus preserving important plant nutrients in the soil.[20]

Practical Guide: Protocols and Methodologies

Adherence to standardized protocols is essential for reproducibility. The following are validated methodologies for the preparation and use of Bicine buffer.

Protocol 1: Preparation of a 1 M Bicine Stock Solution

This protocol provides a step-by-step guide for preparing a high-concentration stock solution that can be diluted for various working buffers.

Materials:

-

Bicine powder (MW: 163.17 g/mol )[2]

-

High-purity deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 10 M) for pH adjustment[10]

-

Calibrated pH meter

-

Analytical balance and magnetic stirrer

Procedure:

-

Weigh Bicine: Accurately weigh 163.17 g of Bicine powder for a 1 L solution.[10]

-

Dissolve: Add the powder to a beaker containing approximately 800 mL of deionized water. Place on a magnetic stirrer and stir until fully dissolved. Bicine has high water solubility.[10]

-

Adjust pH: Place the calibrated pH meter probe into the solution. Slowly add the NaOH solution dropwise while continuously stirring. Monitor the pH closely.

-

Final pH and Volume: Continue adding NaOH until the desired pH is reached (e.g., pH 8.3 for a stock centered in the buffering range). Be careful not to overshoot the target pH.

-

Bring to Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsate to the flask. Add deionized water to bring the final volume to exactly 1 L.

-

Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter into a sterile container. Store at 4°C for short-term use or at -20°C for long-term storage to maintain stability.[23]

Protocol 2: Bicine-SDS-PAGE for Membrane Proteins (Adapted)

This methodology is based on the system developed by Williams et al. (2006) for enhanced resolution of membrane proteins.[18]

Solutions:

-

Separating Gel Buffer (4x): 1.5 M Bicine, 0.4% SDS, pH 8.45

-

Stacking Gel Buffer (4x): 0.5 M Bicine, 0.4% SDS, pH 6.8

-

Cathode (Running) Buffer (1x): 50 mM Bicine, 50 mM Tricine, 0.1% SDS

-

Anode Buffer (1x): 100 mM Tris-HCl, pH 8.8

Procedure:

-

Cast Separating Gel: Prepare the separating gel using the 4x Separating Gel Buffer to a final concentration of 1x. The acrylamide percentage should be optimized for the target protein size range (e.g., 10-16%).

-

Cast Stacking Gel: Once the separating gel has polymerized, pour the stacking gel (e.g., 4% acrylamide) prepared with the 4x Stacking Gel Buffer to a final concentration of 1x. Insert the comb and allow it to polymerize.

-

Prepare Samples: Solubilize membrane protein samples in a suitable loading buffer containing SDS and a reducing agent. Heat as required to ensure full denaturation.

-

Assemble and Run: Assemble the gel apparatus. Fill the inner (cathode) chamber with the Cathode Buffer and the outer (anode) chamber with the Anode Buffer.

-

Load and Electrophorese: Load the prepared samples into the wells. Run the gel at a constant voltage or current according to standard procedures until the dye front reaches the bottom.

-

Analysis: Proceed with standard staining (e.g., Coomassie Blue, silver stain) or Western blotting procedures to visualize the separated proteins.

Conclusion and Future Perspectives

This compound, or Bicine, holds its biological significance primarily as an exemplary synthetic tool that enables reproducible and accurate biological research. Its role as a Good's buffer is well-established in applications ranging from enzymology to structural biology. However, the integrity of research demands a deeper understanding of its secondary characteristics, particularly its capacity for metal ion chelation, which can be either a confounding variable or a useful feature depending on the experimental context.

Future investigations may further explore the subtle, direct interactions of Bicine with biological macromolecules, such as its observed effect on amyloid-β aggregation. Understanding these interactions will be crucial for refining experimental systems and interpreting results with greater accuracy. Furthermore, leveraging its strong and selective chelating properties for new applications in biotechnology and environmental science remains a promising avenue for future development. For the researcher, scientist, and drug developer, Bicine is a powerful and reliable reagent, provided its chemical nuances are fully appreciated and controlled for in experimental design.

References

- Vertex AI Search. (n.d.). Bicine Buffer: A Deeper Look at its Properties and Significance in Research. Retrieved January 3, 2026.

-

Williams, T. I., Combs, J. C., Thakur, A. P., Strobel, H. J., & Lynn, B. C. (2006). A novel Bicine running buffer system for doubled sodium dodecyl sulfate - polyacrylamide gel electrophoresis of membrane proteins. Electrophoresis, 27(14), 2984-95. [Link]

-

Blue Tiger Scientific. (n.d.). Bicine Buffer 0.5M pH 8.5 – High Purity. Retrieved January 3, 2026, from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). The role of Bicine buffer as a chelating agent in soil remediation. Retrieved January 3, 2026, from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How to make bicine buffer. Retrieved January 3, 2026, from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). What is the function of the bicine buffer. Retrieved January 3, 2026, from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). BICINE: Efficient Buffer in Enzyme Reactions. Retrieved January 3, 2026, from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). The purpose and precautions of BICINE buffer. Retrieved January 3, 2026, from [Link]

- Vertex AI Search. (n.d.). Optimizing Your Experiments: Key Applications of Bicine Buffer. Retrieved January 3, 2026.

-

Nakon, R., & Krishnamoorthy, C. R. (1983). Free-metal ion depletion by "Good's" buffers. Science, 221(4612), 749-50. [Link]

-

McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1445–1467. [Link]

-

ResearchGate. (n.d.). Free Metal Ion Depletion by Good's Buffers. IV. Bicine 1:1 and 2:1 Complexes with Mg(II), Ca(II), Mn(II), Co(II), Ni(II), Cu(II) and Zn(II). Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Bicine. PubChem Compound Database. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Bicine. Retrieved January 3, 2026, from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How to properly store Bicine buffer to maintain its stability. Retrieved January 3, 2026, from [Link]

-

Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. Retrieved January 3, 2026, from [Link]

-

Juers, D. (n.d.). Protein Crystallography Part I_v1.3. Whitman College. Retrieved January 3, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. goldbio.com [goldbio.com]

- 3. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Di(2-hydroxyethyl)glycine | 150-25-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Bicine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bicine is a biological buffering agent that maintains charge balance in different pH environments [vacutaineradditives.com]

- 8. tribioscience.com [tribioscience.com]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. What is the function of the bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. BICINE: Efficient Buffer in Enzyme Reactions [vacutaineradditives.com]

- 13. whitman.edu [whitman.edu]

- 14. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The purpose and precautions of BICINE buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 16. nbinno.com [nbinno.com]

- 17. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]

- 18. A novel Bicine running buffer system for doubled sodium dodecyl sulfate - polyacrylamide gel electrophoresis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Free-metal ion depletion by "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The role of Bicine buffer as a chelating agent in soil remediation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 21. researchgate.net [researchgate.net]

- 22. bluetigerscientific.com [bluetigerscientific.com]

- 23. How to properly store Bicine buffer to maintain its stability [vacutaineradditives.com]

"spectroscopic data of N-(2-Hydroxyethyl)glycine (NMR, IR, MS)"

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-Hydroxyethyl)glycine

Authored by: A Senior Application Scientist

This compound, a vital compound in biochemical research and pharmaceutical development, demands precise structural elucidation and purity assessment for its effective application. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. Designed for researchers, scientists, and drug development professionals, this document offers not only raw spectral data but also delves into the causality behind experimental choices, provides field-proven protocols, and grounds its claims in authoritative references. We aim to equip the reader with the expertise to confidently identify and analyze this compound, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction to this compound: Structure and Significance

This compound (CAS No: 5835-28-9) is an amino acid derivative characterized by a glycine backbone modified with a 2-hydroxyethyl group on the nitrogen atom.[1][2][3] Its molecular formula is C₄H₉NO₃, with a molecular weight of 119.12 g/mol .[1][2][4][5] This molecule's amphipathic nature, stemming from its hydrophilic hydroxyl and carboxyl groups, makes it a useful building block in organic synthesis and a component in various biochemical applications.[2]

Accurate structural confirmation is the bedrock of any chemical research. Spectroscopic methods provide a non-destructive and highly detailed fingerprint of a molecule's architecture. This guide will systematically dissect the NMR, IR, and MS data of this compound, providing a robust framework for its unequivocal identification.

Molecular Structure Diagram

The structural formula of this compound is foundational to interpreting its spectral data. The presence of a secondary amine, a carboxylic acid, and a primary alcohol dictates its characteristic spectroscopic features.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out atomic connectivity.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. For this compound, which is often analyzed in a deuterated solvent like D₂O to avoid exchangeable proton signals (from OH, NH, COOH), we expect to see three distinct signals corresponding to the methylene (-CH₂-) groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 3.9 | Triplet | 2H | -CH₂-OH |

| ~3.2 - 3.3 | Triplet | 2H | -N-CH₂- |

| ~3.0 - 3.1 | Singlet | 2H | -N-CH₂-COOH |

Note: In D₂O, the protons on O and N are exchanged with deuterium and become silent in the ¹H NMR spectrum.

-

-CH₂-OH (δ ~3.8-3.9 ppm): This downfield triplet corresponds to the methylene group adjacent to the electron-withdrawing hydroxyl group. It appears as a triplet due to coupling with the neighboring methylene group (-N-CH₂-).

-

-N-CH₂- (δ ~3.2-3.3 ppm): This triplet is assigned to the methylene group attached to the nitrogen. It is shifted downfield by the nitrogen's electronegativity and is split into a triplet by the adjacent hydroxyl-bearing methylene group.

-

-N-CH₂-COOH (δ ~3.0-3.1 ppm): This signal, corresponding to the glycine methylene, appears as a singlet. Because it has no adjacent protons, there is no spin-spin coupling. Its proximity to both the nitrogen and the carboxyl group places it in this chemical shift region.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity and high resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 5 seconds, to allow for full relaxation of protons.

-

Acquisition Time (aq): ~3-4 seconds.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~60 | -CH₂-OH |

| ~55 | -N-CH₂- |

| ~50 | -N-CH₂-COOH |

Data referenced from SpectraBase.[4]

-

C=O (δ ~175 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield, a characteristic feature of this functional group.

-

-CH₂-OH (δ ~60 ppm): The carbon bonded to the hydroxyl group is significantly deshielded due to the oxygen's high electronegativity.

-

-N-CH₂- and -N-CH₂-COOH (δ ~50-55 ppm): These two carbons are attached to the nitrogen atom. The carbon of the glycine moiety (-N-CH₂-COOH) is slightly more shielded than the ethyl carbon (-N-CH₂-) due to the differing electronic effects of their respective adjacent groups.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a standard NMR spectrometer equipped for ¹³C detection.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~3100 (broad) | N-H stretch | Secondary Amine (as ammonium salt) |

| ~2950 | C-H stretch | Aliphatic |

| ~1730 | C=O stretch | Carboxylic Acid |

| ~1600 | N-H bend | Amine |

| ~1400 | O-H bend | Carboxylic Acid |

| ~1050 | C-O stretch | Alcohol |

Data interpretation based on spectra available from Wiley-VCH GmbH.[4]

-

Broad O-H and N-H Stretching: The most prominent feature is a very broad absorption from ~3400 cm⁻¹ down to ~2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid, overlapping with the alcohol O-H and the N-H stretches. The zwitterionic nature of the molecule in the solid state contributes to this broadening.

-

C=O Stretch: A strong, sharp peak around 1730 cm⁻¹ confirms the presence of the carbonyl group from the carboxylic acid.

-

Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-O stretching from the alcohol (~1050 cm⁻¹) and various bending vibrations that are unique to the molecule's overall structure.

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern.

| Parameter | Value | Source |

| Molecular Formula | C₄H₉NO₃ | PubChem[1] |

| Molecular Weight | 119.12 g/mol | PubChem[1] |

| Exact Mass | 119.058243 g/mol | PubChem[1][4] |

For a molecule like this compound, Electrospray Ionization (ESI) is a common technique, which would show a prominent protonated molecular ion [M+H]⁺ at m/z 120.0655. Fragmentation would likely occur via two primary pathways:

-

Loss of H₂O: Fragmentation involving the loss of a water molecule from the hydroxyethyl group.

-

Loss of COOH: Decarboxylation leading to the loss of the carboxyl group.

Caption: Predicted ESI-MS fragmentation pathways for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like 50:50 water/acetonitrile with 0.1% formic acid to promote protonation.

-

Instrument Setup: Use an ESI-MS instrument, such as a Q-TOF or Orbitrap, for high-resolution mass analysis.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Tuning Parameters: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and maximum ion signal for the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300. For fragmentation data (MS/MS), select the precursor ion (m/z 120.07) and apply collision-induced dissociation (CID).

Conclusion

The spectroscopic characterization of this compound is straightforward when approached systematically. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (hydroxyl, amine, carboxylic acid), and high-resolution mass spectrometry validates the elemental composition and molecular weight. The combined application of these techniques provides an unambiguous structural confirmation, a critical requirement for any research or development activity involving this compound. The protocols and interpretations provided in this guide serve as a robust reference for achieving accurate and reproducible results.

References

-

mzCloud. (2016, October 18). Bicine. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Bicine. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2010, October). Formulae of N,N-bis(2-hydroxyethyl)glycine (bicine; bicH3) and glycine... Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-(bis(2-hydroxyethyl)amino)acetic acid (Bicine) in Organic Solvents